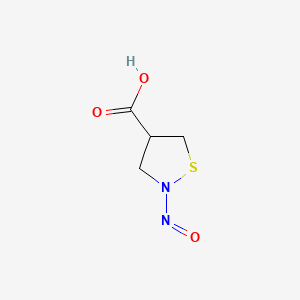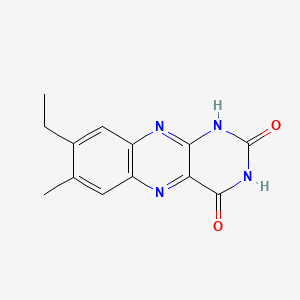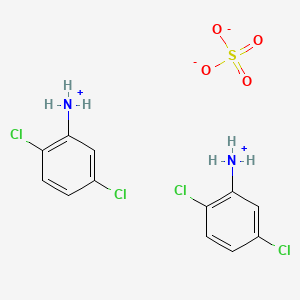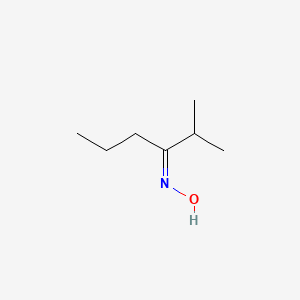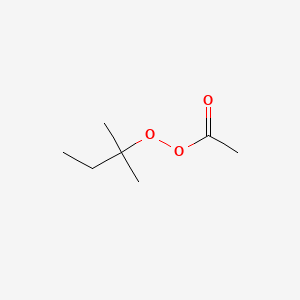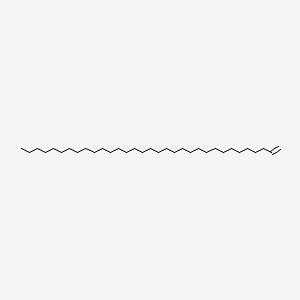
1-Tritriacontene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tritriacontene is a long-chain hydrocarbon with the molecular formula C33H66 . It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond within its carbon chain. This compound is part of the larger family of alkenes, which are known for their reactivity due to the presence of the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Tritriacontene can be synthesized through various methods, including the Wittig reaction , which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. Another method is the hydroboration-oxidation of 1-tritriacontyne, which involves the addition of borane to the alkyne followed by oxidation to yield the alkene.
Industrial Production Methods: Industrial production of this compound typically involves the cracking of larger hydrocarbons . This process breaks down larger molecules into smaller ones, including alkenes like this compound. The conditions for this process include high temperatures and the presence of a catalyst to facilitate the breaking of carbon-carbon bonds.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tritriacontene undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can convert it into 1-tritriacontane, a saturated hydrocarbon.
Substitution: Halogenation can occur, where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: in the presence of a is typically employed.
Substitution: like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Epoxides: and from oxidation.
1-Tritriacontane: from reduction.
Halogenated alkanes: from substitution.
Wissenschaftliche Forschungsanwendungen
1-Tritriacontene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of long-chain alkenes and their behavior under various chemical reactions.
Biology: It serves as a reference compound in the study of lipid metabolism and the role of long-chain hydrocarbons in biological systems.
Medicine: Research into its potential as a biomarker for certain diseases is ongoing.
Industry: It is used in the production of lubricants and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of 1-tritriacontene involves its reactivity due to the presence of the double bond. This double bond can participate in various chemical reactions, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved include:
Electrophilic addition: The double bond acts as a nucleophile, reacting with electrophiles to form addition products.
Radical reactions: The double bond can also participate in radical reactions, leading to the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
- 1-Octadecene
- 1-Eicosene
- 1-Docosene
These compounds share similar reactivity patterns but differ in their chain lengths and specific applications.
Eigenschaften
CAS-Nummer |
61868-11-9 |
|---|---|
Molekularformel |
C33H66 |
Molekulargewicht |
462.9 g/mol |
IUPAC-Name |
tritriacont-1-ene |
InChI |
InChI=1S/C33H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-33H2,2H3 |
InChI-Schlüssel |
DRJAAODMPBOZLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



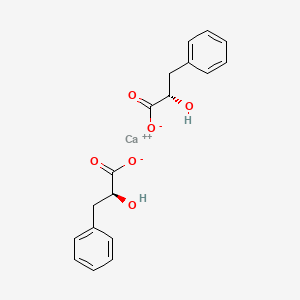

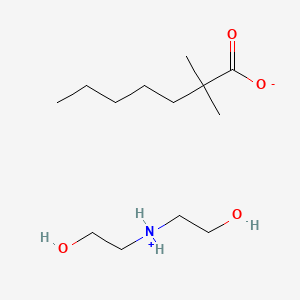
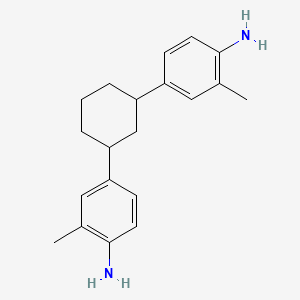

![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)
